N2-Methyl-D-lysine
CAS No.: 862504-02-7
Cat. No.: VC18944967
Molecular Formula: C7H16N2O2
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 862504-02-7 |
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Molecular Formula | C7H16N2O2 |
Molecular Weight | 160.21 g/mol |
IUPAC Name | (2R)-6-amino-2-(methylamino)hexanoic acid |
Standard InChI | InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m1/s1 |
Standard InChI Key | OLYPWXRMOFUVGH-ZCFIWIBFSA-N |
Isomeric SMILES | CN[C@H](CCCCN)C(=O)O |
Canonical SMILES | CNC(CCCCN)C(=O)O |
Introduction
Chemical Identity and Structural Features
N2-Methyl-D-lysine (IUPAC name: (2R)-2,6-diamino-2-methylhexanoic acid) is a chiral amino acid derivative with the molecular formula C₇H₁₆N₂O₂ and a molecular weight of 160.21 g/mol . Its structure diverges from canonical lysine in two key aspects:
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Stereochemistry: The D-configuration at the α-carbon distinguishes it from the naturally prevalent L-lysine.
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Methylation: A methyl group (-CH₃) substitutes the hydrogen on the α-amino group (N2), altering its nucleophilicity and steric profile .
Table 1: Key Molecular Properties of N2-Methyl-D-lysine
Synthesis and Chemical Reactivity
The synthesis of N2-methyl-D-lysine involves strategic protection and alkylation of the α-amino group while preserving stereochemical integrity. Although direct reports on its synthesis are sparse, methodologies for analogous N-methylated amino acids provide a template.
Synthetic Strategies
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Alkylation of Protected Lysine Derivatives:
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Protection: The ε-amino group of D-lysine is shielded using a benzoyl or carbobenzoxy (Cbz) group, while the α-amino group is activated for methylation .
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Methylation: Treatment with methyl iodide (CH₃I) in alkaline conditions introduces the methyl group at N2 .
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Deprotection: Acidic hydrolysis (e.g., HBr in acetic acid) removes protective groups, yielding N2-methyl-D-lysine .
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Reductive Amination:
Table 2: Comparative Synthesis Routes for N-Methylated Lysine Derivatives
Method | Reagents/Conditions | Yield (%) | Limitations |
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Alkylation | CH₃I, NaOH, benzoyl protection | 30–40 | Requires multi-step protection/deprotection |
Reductive Amination | HCHO, NaBH₄, aqueous ethanol | 20–25 | Risk of over-alkylation |
Physicochemical Properties
N2-Methyl-D-lysine exhibits distinct properties due to its methylation and chirality:
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Solubility: High solubility in aqueous solutions (similar to lysine) but reduced solubility in organic solvents .
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Acid-Base Behavior: The α-amino group (pKa ≈ 9.5) is less basic than lysine’s ε-amino group (pKa ≈ 10.5), altering its ionization state under physiological conditions .
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Stereochemical Impact: The D-configuration renders it resistant to proteolytic enzymes that target L-amino acids, enhancing metabolic stability .
Challenges and Future Directions
The study of N2-methyl-D-lysine remains nascent, with critical gaps in:
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Biological Activity: No in vivo studies confirm its metabolic or signaling roles.
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Synthetic Scalability: Current methods suffer from moderate yields and complex purification .
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Structural Characterization: Limited NMR or crystallographic data exist for this specific derivative .
Future research should prioritize enzymatic assays to assess its interaction with methyltransferases and applications in peptide-based therapeutics.
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